Benzenamine, 2,5-dibutoxy-4-(4-morpholinyl)-, sulfate
Description
Chemical Identity and Structure
Benzenamine, 2,5-dibutoxy-4-(4-morpholinyl)-, sulfate (CAS 130169-66-3) is a substituted aromatic amine characterized by a benzene ring functionalized with two butoxy groups at the 2- and 5-positions, a morpholinyl group at the 4-position, and a sulfate counterion. The molecular formula is inferred as $ \text{C}{18}\text{H}{30}\text{N}2\text{O}6\text{S} $, combining the aromatic core with butoxy chains ($-\text{O}(\text{CH}2)3\text{CH}_3$) and a morpholine heterocycle (). The sulfate group enhances solubility in polar solvents, making it suitable for applications requiring ionic interactions .
Regulatory Status The compound is regulated under the U.S. Toxic Substances Control Act (TSCA) Section 5(a)(2) and 40 CFR 721.1050 due to its designation as a significant new use chemical.
Properties
CAS No. |
130169-66-3 |
|---|---|
Molecular Formula |
C18H32N2O7S |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2,5-dibutoxy-4-morpholin-4-ylaniline;sulfuric acid |
InChI |
InChI=1S/C18H30N2O3.H2O4S/c1-3-5-9-22-17-14-16(20-7-11-21-12-8-20)18(13-15(17)19)23-10-6-4-2;1-5(2,3)4/h13-14H,3-12,19H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
ONLYZWBOMYPZPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1N)OCCCC)N2CCOCC2.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Substituted Aniline Precursor
The starting material is a benzenamine derivative substituted at positions 2 and 5 with butoxy groups and at position 4 with a morpholinyl group. The synthesis involves:
- Alkylation of hydroxy groups on a dihydroxybenzene derivative to introduce butoxy groups via nucleophilic substitution with butyl halides under basic conditions.
- Introduction of the morpholinyl group at the 4-position through nucleophilic aromatic substitution or via palladium-catalyzed amination reactions using morpholine.
This step requires careful control of reaction conditions to ensure regioselectivity and to avoid over-alkylation or side reactions.
Diazotization to Form the Diazonium Salt
- The substituted aniline is treated with nitrous acid (generated in situ from sodium nitrite and a mineral acid such as sulfuric acid) at low temperatures (0–5 °C) to form the diazonium salt.
- The reaction is typically carried out in aqueous acidic medium, where the sulfate ion acts as the counterion, stabilizing the diazonium salt.
- The temperature control is critical to prevent decomposition or side reactions.
Isolation and Purification
- The diazonium sulfate salt precipitates out or can be isolated by careful crystallization.
- Purification may involve recrystallization from cold aqueous solutions.
- The product is sensitive and should be stored at low temperatures to maintain stability.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Alkylation | Butyl halide, base (e.g., K2CO3), solvent | Control temperature to avoid side reactions |
| Morpholinyl substitution | Morpholine, Pd catalyst (if cross-coupling) | Requires inert atmosphere, dry solvents |
| Diazotization | NaNO2, H2SO4, 0–5 °C | Maintain low temperature, acidic medium |
| Isolation | Crystallization from aqueous solution | Store under refrigeration |
Analytical and Research Findings
- Chromatographic Analysis: Reverse phase HPLC methods have been developed for this compound, using acetonitrile-water-phosphoric acid mobile phases, indicating the compound’s stability under these conditions and suitability for preparative isolation.
- Mass Spectrometry Compatibility: For MS applications, phosphoric acid is replaced by formic acid to maintain ionization efficiency without degrading the compound.
- Functional Group Stability: The sulfate salt form enhances the stability of the diazonium group, which is otherwise prone to decomposition.
- Yield and Purity: Optimized diazotization and purification steps yield high-purity diazonium sulfate salts suitable for further synthetic applications.
Summary Table of Preparation Method
| Preparation Stage | Key Reagents/Conditions | Outcome/Remarks |
|---|---|---|
| Substituted Aniline Synthesis | Butyl halides, morpholine, catalysts | Formation of 2,5-dibutoxy-4-(4-morpholinyl)aniline |
| Diazotization | NaNO2, H2SO4, 0–5 °C | Formation of diazonium sulfate salt |
| Isolation & Purification | Crystallization, low temperature storage | Stable, pure diazonium sulfate compound |
Additional Notes
- The preparation requires strict temperature control during diazotization to prevent side reactions.
- The sulfate counterion is preferred for stability and ease of isolation.
- The compound’s functional groups (butoxy and morpholinyl) influence solubility and reactivity, necessitating tailored reaction conditions.
- Literature on related sulfoxide and sulfur(IV) chemistry suggests that sulfur-containing intermediates can be manipulated under mild conditions, which may inform alternative synthetic routes or functionalization strategies.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2,5-dibutoxy-4-(4-morpholinyl)-, sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in the formation of various substituted benzenamine derivatives.
Scientific Research Applications
Analytical Applications
One of the primary applications of Benzenamine, 2,5-dibutoxy-4-(4-morpholinyl)-, sulfate is in analytical chemistry. It can be effectively analyzed using high-performance liquid chromatography (HPLC).
- HPLC Methodology : The compound can be separated using a reverse-phase HPLC method with a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry applications, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities in preparative separations and pharmacokinetic studies .
Pharmacological Applications
Benzenamine derivatives have been studied for their pharmacological properties, particularly their potential as therapeutic agents.
- Antiviral Activity : Research indicates that certain benzenamine derivatives exhibit potent antiviral activity against filoviruses such as Ebola and Marburg viruses. These compounds have shown good metabolic stability and low toxicity in preliminary studies, suggesting their potential for further development as antiviral therapies .
- Enzyme Inhibition : Some studies have explored the role of benzenamine derivatives in inhibiting specific enzymes. For instance, compounds related to benzenamine structures have demonstrated significant inhibitory effects on carbonic anhydrase IX, an enzyme implicated in cancer progression. This inhibition may lead to anticancer effects by inducing apoptosis in cancer cell lines .
Case Study 1: Antiviral Efficacy
A study published in 2020 highlighted the discovery of small molecule inhibitors based on benzenamine structures that effectively inhibit the entry of Ebola virus into host cells. The most promising compounds exhibited effective concentrations (EC50) below 10 μM against both Ebola and Marburg viruses, indicating broad-spectrum activity against these pathogens .
Case Study 2: Anticancer Properties
Research conducted on benzenesulfonamide derivatives demonstrated that modifications to the benzenamine structure could enhance its anticancer properties. The study found that certain derivatives showed selectivity for carbonic anhydrase IX over other isoforms and could induce significant apoptosis in breast cancer cell lines (MDA-MB-231), suggesting a viable pathway for developing new cancer therapeutics .
Summary of Chemical Properties
| Property | Value |
|---|---|
| Chemical Formula | CHNOS |
| Average Molecular Mass | 420.520 g/mol |
| Monoisotopic Mass | 420.193 g/mol |
Mechanism of Action
The mechanism of action of Benzenamine, 2,5-dibutoxy-4-(4-morpholinyl)-, sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Substitution Patterns and Properties
- Butoxy vs.
- Sulfate Counterion: Unlike non-ionic analogs, the sulfate salt improves solubility in polar media, facilitating reactions in aqueous environments .
Functional Analogs: Sulfate Salts of Aromatic Amines
- Toxicity Profile: While benzidine sulfate is a recognized carcinogen, the dibutoxy-morpholinyl analog’s hazards are less characterized but subject to precautionary regulation .
- Regulatory Scrutiny : The dibutoxy compound’s SNUR status contrasts with the outright restrictions on benzidine sulfate, indicating intermediate risk .
Morpholinyl-Containing Compounds
- Morpholinyl Role : The morpholine ring contributes to electron-donating effects, stabilizing intermediates in synthesis. In hair dyes, similar morpholinyl derivatives act as couplers for color formation .
Biological Activity
Benzenamine, 2,5-dibutoxy-4-(4-morpholinyl)-, sulfate is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, supported by research findings and data.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C18H28N3O3S
- Molecular Weight : 364.50 g/mol
It contains a benzenamine backbone with two butoxy groups and a morpholine substituent, which may influence its biological interactions.
2. Cytotoxicity Studies
Cytotoxicity assays reveal that certain benzenamine derivatives can inhibit cell proliferation in cancer cell lines. For instance, the cytotoxicity against Vero cells (African green monkey kidney cells) is assessed using the half-maximal inhibitory concentration (IC50). A study noted that analogous compounds had IC50 values ranging from micromolar to nanomolar concentrations . The selectivity index (SI), which compares cytotoxicity to antimicrobial activity, is crucial for evaluating the therapeutic potential of these compounds.
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| Compound A | 5.2 | 50 |
| Compound B | 0.12 | 258 |
| Benzenamine derivative | TBD | TBD |
The mechanism by which benzenamine derivatives exert their biological effects often involves interaction with cellular targets such as enzymes or receptors. For example, some studies suggest that these compounds may act as inhibitors of key metabolic pathways in bacteria or cancer cells .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study on various benzenamine derivatives, it was found that modifications at the para position of the aromatic ring significantly enhanced antibacterial activity. The presence of morpholine groups was associated with increased lipophilicity, facilitating better membrane penetration and subsequent antimicrobial effects .
Case Study 2: Cytotoxic Effects on Cancer Cells
A recent investigation into the cytotoxic effects of benzenamine derivatives highlighted their potential in cancer therapy. The study utilized several human cancer cell lines to evaluate the antiproliferative effects and found promising results, indicating that structural modifications could lead to improved selectivity and potency against specific cancer types .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for Benzenamine, 2,5-dibutoxy-4-(4-morpholinyl)-, sulfate?
- Methodological Answer : Synthesis typically involves sequential substitution on an aniline backbone. First, introduce the morpholine group at the 4-position via nucleophilic aromatic substitution under acidic or catalytic conditions. Next, install the dibutoxy groups at the 2- and 5-positions using alkylation reactions with butanol derivatives. Finally, sulfate salt formation is achieved by reacting the free base with sulfuric acid. Characterization requires NMR (¹H/¹³C), HPLC for purity (>97%), and mass spectrometry .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Due to limited toxicity data, assume acute hazards. Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/contact. Store in airtight containers away from oxidizers. Emergency procedures should include skin decontamination (soap/water) and immediate medical consultation for exposure. Compliance with TSCA Section 12(b) export reporting is mandatory for international collaborations .
Q. How should researchers characterize purity and structural integrity?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against a certified standard.
- Structural Confirmation : ¹H NMR (DMSO-d6) to verify morpholine protons (δ 3.5–3.7 ppm) and butoxy CH2 groups (δ 1.2–1.6 ppm). FT-IR can confirm sulfate vibrations (ν ≈ 1050–1200 cm⁻¹) .
Advanced Research Questions
Q. What mechanistic insights support its potential role in kinase inhibition?
- Methodological Answer : The morpholine and butoxy groups may enhance binding to ATP pockets in kinases like VEGFR. Use in vitro kinase assays (e.g., ADP-Glo™) to measure IC50 values. Molecular docking studies (e.g., AutoDock Vina) can model interactions with tyrosine kinase domains. Compare activity to known inhibitors (e.g., sunitinib) to validate specificity .
Q. How can contradictory data on its toxicity be resolved?
- Methodological Answer : Conduct tiered toxicity studies:
- In vitro : Ames test (bacterial mutagenicity) and hepatocyte cytotoxicity assays (LDH release).
- In vivo : Acute oral toxicity in rodents (OECD 423) to establish LD50.
- Environmental : Assess biodegradability (OECD 301B) and aquatic toxicity (Daphnia magna EC50). Cross-reference with structurally similar compounds (e.g., aniline sulfates) for read-across predictions .
Q. What regulatory considerations apply to its use in multi-institutional studies?
- Methodological Answer : Under TSCA, any new use (e.g., scale-up, novel application) requires a Significant New Use Notice (SNUN) to the EPA. For international shipments, include CAS 130169-66-3 in export notifications under Section 12(b). Maintain records of Material Safety Data Sheets (MSDS) aligned with GHS classification .
Q. How does its sulfate counterion influence solubility and bioavailability?
- Methodological Answer : The sulfate salt improves aqueous solubility compared to the free base. Perform pH-solubility profiling (pH 1–7.4) using shake-flask methods. Assess bioavailability via Caco-2 cell monolayer permeability assays. Compare pharmacokinetics (AUC, Cmax) in rodent models against hydrochloride or free base forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
